molecular formula C18H23N5O2 B2375103 6-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 2320221-37-0

6-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2375103
CAS No.: 2320221-37-0
M. Wt: 341.415
InChI Key: FZQSXXITQDBGCO-UHFFFAOYSA-N
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Description

6-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one involves multiple steps. One common method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents . The reaction typically requires a catalyst, such as sodium alkoxide, and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques like continuous flow synthesis and real-time monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like

Properties

IUPAC Name

6-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-3-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-22-12-19-16(10-18(22)24)23-7-5-13(6-8-23)11-25-17-9-14-3-2-4-15(14)20-21-17/h9-10,12-13H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQSXXITQDBGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2CCC(CC2)COC3=NN=C4CCCC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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